![molecular formula C13H14BrNO4 B1522490 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid CAS No. 1305712-39-3](/img/structure/B1522490.png)
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
Vue d'ensemble
Description
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is an organic compound with the molecular formula C13H14BrNO4 It is a derivative of propanoic acid, featuring a bromophenyl group and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and propanoic acid.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with propanoic acid to form 4-bromo-α,β-unsaturated carbonyl compound.
Reduction: The intermediate is then reduced to form 4-bromo-α,β-unsaturated alcohol.
Carbamoylation: The alcohol is reacted with isocyanate to introduce the carbamoyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-bromo-α,β-unsaturated alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the carbamoyl group.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the propanoic acid and carbamoyl groups.
4-Bromobenzoic acid: Contains the bromophenyl group and carboxylic acid but lacks the carbamoyl group.
Uniqueness
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is unique due to the presence of both the bromophenyl and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGXOYPDYCWYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


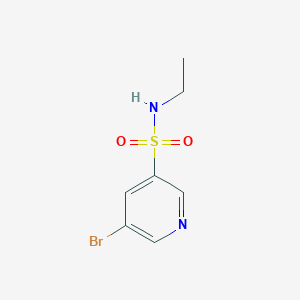
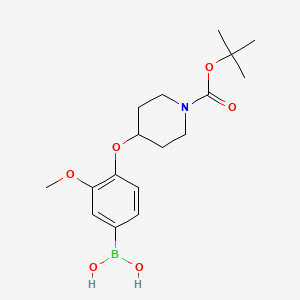
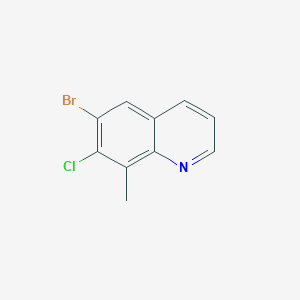
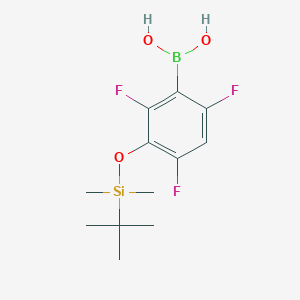

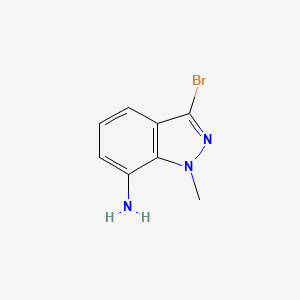
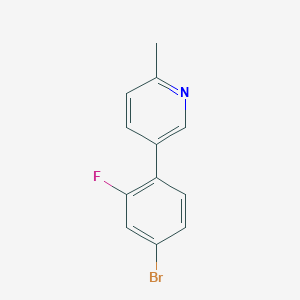
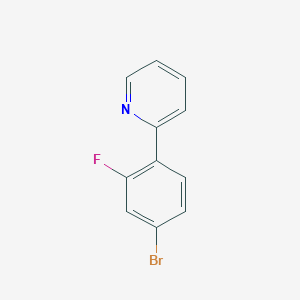
![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)
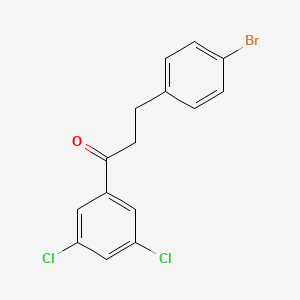
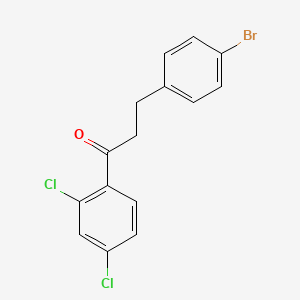

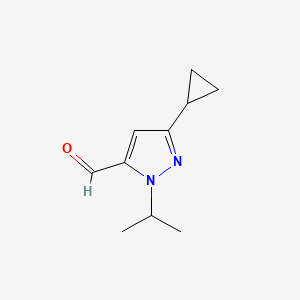
![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)
